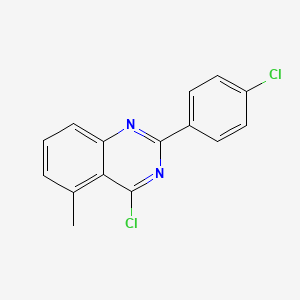4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline
CAS No.: 885277-78-1
Cat. No.: VC3261424
Molecular Formula: C15H10Cl2N2
Molecular Weight: 289.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 885277-78-1 |
|---|---|
| Molecular Formula | C15H10Cl2N2 |
| Molecular Weight | 289.2 g/mol |
| IUPAC Name | 4-chloro-2-(4-chlorophenyl)-5-methylquinazoline |
| Standard InChI | InChI=1S/C15H10Cl2N2/c1-9-3-2-4-12-13(9)14(17)19-15(18-12)10-5-7-11(16)8-6-10/h2-8H,1H3 |
| Standard InChI Key | JLRUACUTKLKJFI-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structure
Molecular Structure and Composition
4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline features a quinazoline scaffold with specific substitution patterns that define its chemical identity. The core structure consists of a benzene ring fused with a pyrimidine ring, creating the characteristic quinazoline framework. Its molecular formula is C₁₅H₁₀Cl₂N₂, with a calculated molecular weight of 289.15900 g/mol .
The compound contains the following key structural elements:
-
A chlorine atom at the C-4 position of the quinazoline core
-
A 4-chlorophenyl substituent at the C-2 position
-
A methyl group at the C-5 position of the quinazoline ring
Chemical Identifiers and Registration
Table 1: Chemical Identifiers for 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline
Physical and Chemical Properties
Chemical Reactivity
The reactivity of 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline is primarily determined by the electronic characteristics of the quinazoline core and its substituents. Several important aspects of its reactivity can be identified:
-
Enhanced reactivity of the C(4)-Cl bond due to the α-nitrogen effect, which makes this position significantly more electrophilic than other positions on the heterocyclic scaffold .
-
The C(4) position demonstrates heightened susceptibility to nucleophilic substitution reactions, presenting opportunities for selective functionalization.
-
In palladium-catalyzed cross-coupling reactions, the C(4)-Cl bond shows distinctive reactivity attributed to strong PdL₂d-xyHOMO-heterocycle π* LUMO interaction in the oxidative-addition step of catalytic cycles .
This reactivity profile, particularly the differential reactivity between the C(4)-Cl bond and other potential reaction sites, makes 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline a valuable synthetic intermediate for the preparation of more complex molecular structures.
Synthetic Approaches
Selective Functionalization Strategies
The search results highlight the differential reactivity of various positions in halogenated quinazolines, which is crucial for developing selective synthetic approaches to polysubstituted derivatives like 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline:
"The increased reactivity of the C(4)-Cl bond for quinazolines is attributed to the α-nitrogen effect, which makes this position more electrophilic than the other chlorinated or brominated positions on the heterocyclic scaffold. Additional activation of the C(4)-Cl position, which also relates to selectivity of cross-coupling in the case of bromo-substituted 4-chloroquinazolines is the consequence of strong PdL₂d-xyHOMO-heterocycle π* LUMO interaction in the oxidative-addition step."
This selective reactivity can be exploited in the synthesis of 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline through appropriate choice of precursors, reaction conditions, and catalytic systems.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline would be expected to show:
-
A singlet corresponding to the methyl group at C-5
-
Complex signals representing the aromatic protons of both the quinazoline core and the 4-chlorophenyl substituent
-
Characteristic coupling patterns reflective of the substitution pattern on the aromatic rings
In ¹³C NMR spectroscopy, distinctive signals would be anticipated for:
-
The carbon atoms of the quinazoline core, with characteristic shifts for the carbons bearing nitrogen atoms
-
The carbon atoms connected to chlorine substituents
-
The methyl carbon
-
The carbon atoms of the 4-chlorophenyl moiety
Infrared (IR) Spectroscopy
IR spectroscopic analysis would likely reveal:
-
Characteristic absorption bands for C=N stretching vibrations
-
C-Cl stretching vibrations
-
Aromatic C=C stretching vibrations
-
C-H stretching and bending vibrations for the methyl group and aromatic protons
Mass Spectrometry
Mass spectrometric analysis would be expected to show:
-
A molecular ion peak corresponding to the molecular weight (289.16 m/z)
-
A distinctive isotope pattern reflecting the presence of two chlorine atoms
-
Fragment ions resulting from the loss of chlorine, methyl, or other groups
-
Characteristic fragmentation patterns of the quinazoline core
Biological Activities and Applications
Applications in Organic Synthesis
The distinctive reactivity profile of 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline positions it as a valuable intermediate in organic synthesis:
-
As a precursor for the synthesis of more complex quinazoline derivatives through selective functionalization at the C-4 position, exploiting the enhanced reactivity of the C(4)-Cl bond.
-
In the development of structure-activity relationship studies for quinazoline-based bioactive compounds.
-
As a building block for the construction of molecular libraries for drug discovery programs.
The search results indicate interest in "the relative reactivity of the C(4)-Cl and Csp2-I bonds" of polycarbo-substituted quinazolines , suggesting potential applications in selective cross-coupling methodologies and other synthetic transformations.
| Parameter | Value |
|---|---|
| CAS Number | 885277-78-1 |
| Purity | 95+% |
| Package Size | 1g/bottle |
| Product Code | BD25927-1g |
| Lead Time | 30 days |
| Reference Price | ¥5850.00 per bottle |
This commercial availability facilitates access to the compound for research purposes, including investigations of its chemical reactivity, biological activity, and potential applications in medicinal chemistry or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume